(3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide
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Overview
Description
(3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylthiadiazole moiety, a trifluoromethyl group, and a pyrrolidine sulfonamide core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the cyclopropylthiadiazole ring through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
- Coupling of the pyrrolidine sulfonamide core with the cyclopropylthiadiazole intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly its ability to modulate biological pathways involved in diseases such as cancer and inflammation.
Industry: In the industrial sector, the compound can be used in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
- (3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide shares structural similarities with other sulfonamide derivatives and thiadiazole-containing compounds.
Uniqueness:
- The presence of the trifluoromethyl group and the specific configuration of the pyrrolidine ring confer unique chemical properties, such as increased lipophilicity and metabolic stability.
- Compared to other sulfonamide derivatives, this compound may exhibit enhanced biological activity and selectivity due to its distinct structural features.
Comparison with Similar Compounds
- Sulfamethoxazole
- Thiadiazole-based inhibitors
- Trifluoromethylated pyrrolidines
This detailed article provides a comprehensive overview of (3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S,4S)-1-(4-cyclopropylthiadiazole-5-carbonyl)-N,N-dimethyl-4-(trifluoromethyl)pyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O3S2/c1-19(2)25(22,23)9-6-20(5-8(9)13(14,15)16)12(21)11-10(7-3-4-7)17-18-24-11/h7-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIFSRTBYJBJV-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CN(CC1C(F)(F)F)C(=O)C2=C(N=NS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)C2=C(N=NS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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